![molecular formula C17H23NO6S B14297143 Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate CAS No. 118428-20-9](/img/structure/B14297143.png)
Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate is a complex organic compound with a unique structure that includes an acetamido group, a benzenesulfinyl group, and a propanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of enolate ions, where diethyl propanedioate (diethyl malonate) is converted into its enolate ion by reaction with sodium ethoxide in ethanol. This enolate ion then reacts with an alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenesulfinyl group can yield sulfone derivatives, while reduction can produce sulfides.
Aplicaciones Científicas De Investigación
Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate exerts its effects involves interactions with specific molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions, while the benzenesulfinyl group can undergo redox reactions. These interactions can influence the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler compound with similar reactivity in alkylation reactions.
Ethyl acetoacetate: Another compound with a similar structure and reactivity, used in various synthetic applications.
Propiedades
Número CAS |
118428-20-9 |
|---|---|
Fórmula molecular |
C17H23NO6S |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
diethyl 2-acetamido-2-[2-(benzenesulfinyl)ethyl]propanedioate |
InChI |
InChI=1S/C17H23NO6S/c1-4-23-15(20)17(18-13(3)19,16(21)24-5-2)11-12-25(22)14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3,(H,18,19) |
Clave InChI |
XFGSCQRBRNWJTF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCS(=O)C1=CC=CC=C1)(C(=O)OCC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine](/img/structure/B14297061.png)
![1,1'-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene](/img/structure/B14297075.png)
![4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid](/img/structure/B14297077.png)
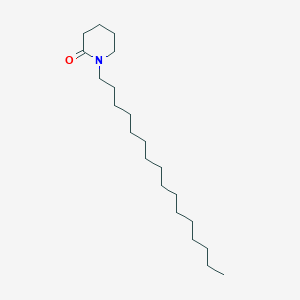

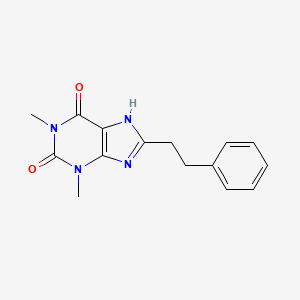
![4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14297093.png)
![3-(But-3-en-1-yl)-2-[(naphthalen-2-yl)sulfanyl]cyclohex-2-en-1-one](/img/structure/B14297098.png)
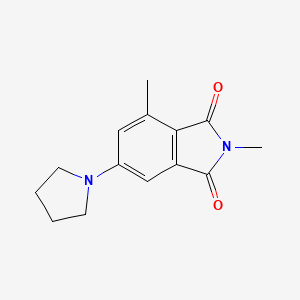
![1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14297114.png)

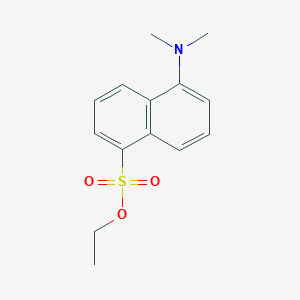
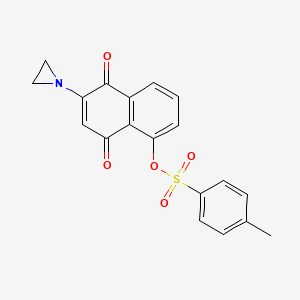
![N-(Bicyclo[3.3.1]nonan-1-yl)benzamide](/img/structure/B14297139.png)
